7-Methoxypyrido[3,4-b]pyrazine

Kinase inhibition Cancer therapeutics Medicinal chemistry

Scaffold-dependent selectivity in kinase programs demands rigorously validated starting materials. Generic pyridopyrazine isomers alter nitrogen placement, compromising target engagement. - Validated core for FLT3, ALK, AXL, and Syk inhibitor programs with documented low micromolar IC50 values against a panel of seven cancer-related kinases. - Provides direct access to patented GPR6 chemical space with demonstrated binding affinity (Ki as low as 9.40 nM) for CNS drug discovery. - 7-methoxy handle enables regioselective C-5/C-8 functionalization for systematic SAR library synthesis.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B13114424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxypyrido[3,4-b]pyrazine
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CN=C2C=N1
InChIInChI=1S/C8H7N3O/c1-12-8-4-6-7(5-11-8)10-3-2-9-6/h2-5H,1H3
InChIKeyBUEVGBDQSAYAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxypyrido[3,4-b]pyrazine: Kinase & GPCR Modulator Scaffold


7-Methoxypyrido[3,4-b]pyrazine (CAS 1337881-78-3, molecular formula C8H7N3O, molecular weight 161.16) is a heterocyclic compound comprising a pyridine ring fused to a pyrazine ring with a methoxy substituent at the 7-position . This nitrogen-rich bicyclic scaffold serves as a core intermediate for synthesizing disubstituted pyrido[3,4-b]pyrazine derivatives with demonstrated low micromolar IC50 values against cancer-related protein kinases [1], as well as a foundational template in patented Syk inhibitor and GPR6 modulator programs [2].

1
Kinase inhibitor SAR and library synthesis scaffold
2
GPR6 modulator chemical space entry point
3
Regioselective C-5/C-8 functionalization via 7-methoxy handle

7-Methoxypyrido[3,4-b]pyrazine: Scaffold Specificity


Generic substitution among pyridopyrazine derivatives is not viable due to profound scaffold-dependent variations in kinase selectivity and synthetic accessibility. While disubstituted pyrido[3,4-b]pyrazine analogues exhibit IC50 values at low micromolar concentrations across a panel of seven cancer-related protein kinases [1], even minor positional isomerism (e.g., pyrido[2,3-b]pyrazine versus pyrido[3,4-b]pyrazine) alters nitrogen atom placement in the heteroaromatic system, fundamentally changing hydrogen-bonding capacity, metal coordination geometry, and thus target engagement profiles [2]. Furthermore, the 7-methoxy substitution pattern provides a distinct synthetic handle for regioselective functionalization at the C-5 and C-8 positions, enabling systematic SAR exploration that is not replicable with unsubstituted or differently substituted core scaffolds [3].

Pyrido[2,3-b]pyrazine isomer alters nitrogen atom placement, changing hydrogen-bonding and metal coordination; target engagement may differ.
7-methoxy provides regioselective synthetic handle not replicable with unsubstituted or differently substituted cores.
Reported kinase engagement profile is scaffold-specific; generic pyridopyrazine analogs may not exhibit comparable activity.

7-Methoxypyrido[3,4-b]pyrazine: Evidence-Based Differentiation


Kinase Inhibition: In-Class Potency Comparison

The 7-methoxypyrido[3,4-b]pyrazine scaffold provides a validated foundation for generating disubstituted derivatives with demonstrable kinase inhibitory activity. In a systematic SAR study, multiple disubstituted pyrido[3,4-b]pyrazine analogues exhibited activity against a panel of seven cancer-related protein kinases with IC50 values in the low micromolar range [1]. For procurement prioritization, this core scaffold enables synthetic access to a chemical space with confirmed kinase engagement, whereas alternative pyridopyrazine isomers (e.g., pyrido[2,3-b]pyrazine) exhibit distinct biological activity profiles due to altered nitrogen atom positioning, affecting hydrogen-bonding and metal-coordination capacity with kinase active sites [2].

Kinase Profile
Class-level
Low µM IC50
vs. distinct isomer-specific profile
Supports kinase pathway study fit.
Scaffold engagement differs by isomer; data from in vitro kinase panel.
Kinase inhibition Cancer therapeutics Medicinal chemistry

GPR6 Inverse Agonist Scaffold

Substituted pyrido[3,4-b]pyrazine derivatives constitute the core chemical matter in granted US patent US9181249B2, which claims compounds as GPR6 modulators [1]. Representative pyrido[3,4-b]pyrazine-based compounds in this patent series demonstrate binding affinity to human GPR6 with Ki values as low as 9.40 nM, as measured by competition binding assays using 3H-labeled ligand in T-REx-CHO-GPR6 cells [2]. This nanomolar binding affinity establishes a clear quantitative benchmark for the scaffold. GPR6 is an orphan GPCR highly expressed in the central nervous system and implicated in Parkinson's disease and dyskinesia syndromes [3]. By comparison, alternative GPCR-targeting heterocyclic scaffolds (e.g., pyrazolopyrimidines, thienopyrimidines) require distinct synthetic routes and lack demonstrated GPR6 affinity data within this specific patent-protected chemical space.

GPR6 Binding
Reported
9.40 nM
Ki
Supports GPR6 modulator research context.
Competition binding in T-REx-CHO-GPR6 cells.
GPCR modulation GPR6 inverse agonism Parkinson's disease

Syk Inhibitor Key Intermediate

The pyrido[3,4-b]pyrazine scaffold, inclusive of 7-methoxy substitution patterns, forms the structural basis for a series of patented Spleen Tyrosine Kinase (Syk) inhibitors disclosed in WO2012117000A1 [1]. These compounds inhibit Syk-mediated IgG Fc epsilon and gamma receptor and BCR receptor signaling, resulting in decreased activation of mast cells, macrophages, and B-cells [2]. The 7-methoxy group on the pyrido[3,4-b]pyrazine core provides a critical synthetic handle for introducing diverse substituents at adjacent positions (C-5 and C-8) while maintaining the electron-donating character that influences ring electronics and target binding interactions. In contrast, unsubstituted pyrido[3,4-b]pyrazine lacks this regiochemical control point, and alternative substitution patterns (e.g., 6-methoxy or 8-methoxy) yield different electronic distributions and synthetic accessibility for downstream derivatization [3].

Synthetic Utility
Class-level
7-OMe enables C-5/C-8 functionalization
vs. unsubstituted core
Supports Syk pathway SAR exploration.
Regioselective advantage from patent WO2012117000A1.
Syk inhibition Immunology Autoimmune disease

Synthetic Efficiency for SAR Libraries

The 7-methoxypyrido[3,4-b]pyrazine scaffold supports efficient parallel synthesis of disubstituted derivatives, enabling rapid generation of compound libraries for kinase inhibitor screening. Published synthetic methodology demonstrates that urea and aniline derivatives of this core scaffold are accessible and exhibit activity at low micromolar IC50 values against a panel of seven cancer-related protein kinases [1]. The methoxy substituent at the 7-position modulates the electronic properties of the pyridine ring, influencing both the reactivity at the C-5 and C-8 positions and the overall hydrogen-bonding capacity of the heteroaromatic system. This scaffold is structurally related to sovleplenib, a clinical-stage Syk inhibitor derived from pyrido[3,4-b]pyrazine optimization, which demonstrates potent Syk inhibition with favorable preclinical pharmacokinetic profiles and robust anti-inflammatory efficacy in a collagen-induced arthritis model [2]. By comparison, pyrido[2,3-b]pyrazine and pyrido[4,3-b]pyrazine isomers have been explored for distinct biological applications, including antimicrobial and anti-inflammatory indications, but lack the kinase-focused validation data associated with the pyrido[3,4-b]pyrazine series [3].

SAR Synthesis
Class-level
Low µM IC50 across 7 kinases
Related to sovleplenib (clinical-stage Syk inhibitor)
Supports kinase inhibitor library synthesis and pathway research.
MedChemComm 2015 synthetic methodology.
Synthetic methodology Parallel synthesis Medicinal chemistry

7-Methoxypyrido[3,4-b]pyrazine: Validated Procurement Applications


Kinase Inhibitor Hit-to-Lead Optimization

Procurement of 7-methoxypyrido[3,4-b]pyrazine enables rapid entry into kinase inhibitor SAR exploration with a validated core scaffold. As demonstrated in published synthetic methodology, disubstituted derivatives of this scaffold exhibit activity at low micromolar IC50 values against a panel of seven cancer-related protein kinases [1]. The 7-methoxy substitution pattern provides a defined synthetic handle for systematic derivatization at the C-5 and C-8 positions, enabling efficient library generation for hit expansion and lead optimization. This scaffold offers a documented pathway to kinase inhibition, reducing the synthetic uncertainty associated with uncharacterized heterocyclic starting materials. For research teams targeting FLT3, ALK, or AXL kinases specifically, pyrido[3,4-b]pyrazine derivatives are claimed in patent literature for treating diseases associated with abnormal expression of these kinases [2].

GPR6-Targeted CNS Drug Discovery

For CNS drug discovery programs targeting orphan GPCR GPR6, the 7-methoxypyrido[3,4-b]pyrazine scaffold provides direct access to a patented chemical space with demonstrated nanomolar target engagement. Representative pyrido[3,4-b]pyrazine derivatives exhibit GPR6 binding affinity with Ki values as low as 9.40 nM in competition binding assays using human GPR6 expressed in T-REx-CHO cells [1]. GPR6 is highly expressed in the central nervous system and has been validated as a therapeutic target for Parkinson's disease, Alzheimer's disease, Huntington's disease, and other dyskinesia syndromes [2]. Procurement of this scaffold enables medicinal chemistry teams to operate within the patent-protected chemical space defined in US9181249B2 [3], providing a foundation for developing novel GPR6 inverse agonists with potential disease-modifying effects in neurodegenerative disorders.

Syk Inhibitor for Autoimmune Diseases

The pyrido[3,4-b]pyrazine scaffold, inclusive of 7-methoxy substitution, constitutes the core chemical matter for patented Syk inhibitor programs disclosed in WO2012117000A1 [1]. Syk inhibition blocks IgG Fc epsilon and gamma receptor and BCR receptor signaling, leading to decreased activation of mast cells, macrophages, and B-cells—cellular mechanisms central to autoimmune and inflammatory pathologies [2]. Notably, the clinical-stage Syk inhibitor sovleplenib was developed through structure-activity relationship investigation and pharmacokinetic optimization of a pyrido[3,4-b]pyrazine scaffold, demonstrating favorable preclinical PK profiles and robust anti-inflammatory efficacy in a collagen-induced arthritis model [3]. Procurement of 7-methoxypyrido[3,4-b]pyrazine provides a validated starting point for Syk-targeted drug discovery in autoimmune diseases and B-cell malignancies.

Antiproliferative Agents for Oncology

7-Methoxypyrido[3,4-b]pyrazine serves as a foundational scaffold for developing antiproliferative agents with demonstrated activity in cancer cell models. Disubstituted pyrido[3,4-b]pyrazine derivatives exhibit activity at low micromolar IC50 values against a panel of seven cancer-related protein kinases [1]. Additionally, 2,3-disubstituted pyrido[3,4-b]pyrazine-containing compounds have been optimized to display potent antiproliferative effects when dosed into lung, pancreatic, and colon cancer cells [2]. For oncology drug discovery programs, this scaffold offers a multipronged approach to antiproliferative activity through kinase inhibition, providing a strategic entry point for developing novel cancer therapeutics. The documented synthetic methodology supports efficient parallel synthesis of derivatives, enabling rapid exploration of structure-activity relationships in oncology-relevant cell-based assays.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Reported kinase engagement scaffold
Kinase panel activity and synthetic tractability
GPR6 modulator research
Patent-protected GPR6 chemical space
GPR6 binding affinity in recombinant cell assays
Syk pathway research
Regioselective synthetic handle for SAR
Syk-mediated immune signaling endpoints
Cancer cell proliferation studies
Kinase inhibitor scaffold
Cell viability and kinase pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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